N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride
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Description
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C26H24ClN3O2S and its molecular weight is 478.01. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used as reagents in the synthesis of diamide derivatives as fxa inhibitors . FXa, or Factor Xa, plays a crucial role in the blood coagulation cascade, and its inhibition can prevent thrombosis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as fxa) by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
The compound likely affects the blood coagulation pathway, given its potential role as an FXa inhibitor . By inhibiting FXa, it could prevent the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This would ultimately inhibit the formation of blood clots.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the inhibition of blood clot formation, given its potential role as an FXa inhibitor . This could have therapeutic implications in conditions where there is a risk of thrombosis.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S.ClH/c30-25(20-11-13-22(14-12-20)31-21-9-5-2-6-10-21)28-26-27-23-15-16-29(18-24(23)32-26)17-19-7-3-1-4-8-19;/h1-14H,15-18H2,(H,27,28,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNCUIYZUMIZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)CC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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